Cas no 86287-91-4 (Thiomorpholine-3-carboxylic acid methyl ester hydrochloride)

Thiomorpholine-3-carboxylic acid methyl ester hydrochloride is a versatile synthetic intermediate used in organic and medicinal chemistry. Its thiomorpholine core, combined with the ester and hydrochloride functionalities, makes it valuable for constructing heterocyclic compounds and modifying peptide structures. The hydrochloride salt enhances solubility and stability, facilitating handling in synthetic applications. This compound is particularly useful in the development of pharmacologically active molecules, including potential enzyme inhibitors and receptor modulators. Its well-defined structure and reactivity profile allow for precise functionalization, making it a practical choice for researchers in drug discovery and fine chemical synthesis.
Thiomorpholine-3-carboxylic acid methyl ester hydrochloride structure
86287-91-4 structure
Product Name:Thiomorpholine-3-carboxylic acid methyl ester hydrochloride
CAS No:86287-91-4
MF:C6H12ClNO2S
MW:197.68297958374
MDL:MFCD30473701
CID:4661871
Update Time:2025-08-02

Thiomorpholine-3-carboxylic acid methyl ester hydrochloride Chemical and Physical Properties

Names and Identifiers

    • thiomorpholine-3-carboxylic acid methyl ester hydrochloride
    • Methyl thiomorpholine-3-carboxylate hydrochloride
    • methyl thiomorpholine-3-carboxylate;hydrochloride
    • 3-Thiomorpholinecarboxylic acid, methyl ester, hydrochloride (9CI)
    • 3-Thiomorpholinecarboxylic acid, methyl ester, hydrochloride, (±)- (ZCI)
    • Thiomorpholine-3-carboxylic acid methyl ester hydrochloride
    • MDL: MFCD30473701
    • Inchi: 1S/C6H11NO2S.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H
    • InChI Key: YXULPERBPAAXHZ-UHFFFAOYSA-N
    • SMILES: Cl.O=C(C1CSCCN1)OC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 129
  • Topological Polar Surface Area: 63.6

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Additional information on Thiomorpholine-3-carboxylic acid methyl ester hydrochloride

Thiomorpholine-3-carboxylic acid methyl ester hydrochloride (CAS No: 86287-91-4)

Thiomorpholine-3-carboxylic acid methyl ester hydrochloride, with the CAS number 86287-91-4, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound belongs to the class of thiomorpholines, which are sulfur-containing heterocyclic compounds known for their versatility in organic synthesis and pharmaceutical applications.

The structure of Thiomorpholine-3-carboxylic acid methyl ester hydrochloride consists of a thiomorpholine ring with a carboxylic acid methyl ester group attached at the 3-position, along with a hydrochloride counterion. This configuration imparts the compound with both acidic and ester functionalities, making it suitable for a wide range of chemical reactions and applications. The presence of the sulfur atom in the ring also contributes to its stability and reactivity under various conditions.

Recent studies have highlighted the potential of Thiomorpholine-3-carboxylic acid methyl ester hydrochloride in drug discovery and development. Its ability to act as a chelating agent has been explored in the context of metalloenzyme inhibition, where it shows promise in targeting enzymes that are critical in disease pathways. Additionally, the compound has been investigated for its role in modulating cellular signaling pathways, particularly in cancer research, where it exhibits potential anti-proliferative activity against certain cancer cell lines.

In terms of synthesis, Thiomorpholine-3-carboxylic acid methyl ester hydrochloride can be prepared through a variety of methods, including nucleophilic substitution and cyclization reactions. These methods allow for precise control over the stereochemistry and functional groups present in the molecule, enabling researchers to tailor its properties for specific applications. The use of green chemistry principles in its synthesis has also been explored, with efforts focused on reducing waste and improving reaction efficiency.

The physical properties of Thiomorpholine-3-carboxylic acid methyl ester hydrochloride, such as its solubility and stability, have been extensively studied to optimize its performance in different environments. For instance, its high solubility in polar solvents makes it ideal for use in aqueous-based reactions and formulations. Furthermore, its thermal stability under mild conditions ensures that it can be handled without decomposition during storage or processing.

Beyond pharmaceutical applications, Thiomorpholine-3-carboxylic acid methyl ester hydrochloride has also found utility in materials science. Its ability to form stable complexes with metal ions has led to its use as a ligand in coordination chemistry, where it plays a role in the synthesis of metal-organic frameworks (MOFs) and other advanced materials. These materials hold potential for applications in catalysis, gas storage, and sensing technologies.

In conclusion, Thiomorpholine-3-carboxylic acid methyl ester hydrochloride, with its unique chemical structure and versatile properties, continues to be a subject of intense research interest across multiple disciplines. From drug discovery to materials science, this compound offers a wide range of opportunities for innovation and application. As researchers continue to explore its potential, it is likely that new uses and advancements will emerge, further solidifying its importance in the chemical sciences.

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